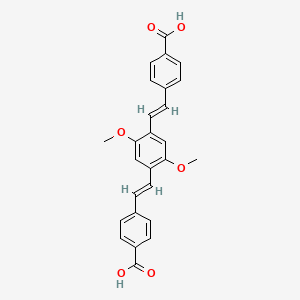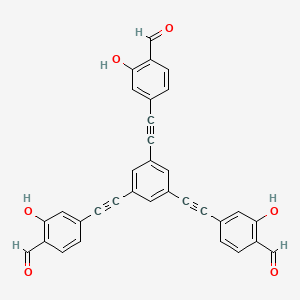![molecular formula C29H24O4 B8244194 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B8244194.png)
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
概要
説明
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C29H24O4. It is known for its unique spiro structure, which consists of two fluorene units connected through a single spiro carbon atom. This compound is notable for its applications in optoelectronic devices due to its excellent thermal stability and photoluminescence properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] typically involves multiple steps, starting from commercially available fluorene derivatives. One common method includes the methylation of fluorene derivatives followed by a spirocyclization reaction. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the spiro linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
化学反応の分析
Types of Reactions: 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydrofluorene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted fluorenes, quinones, and hydrofluorenes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Widely used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism by which 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage provides a rigid framework that enhances the compound’s thermal stability and photoluminescence. The molecular targets and pathways involved include interactions with light and charge carriers, making it an effective material for optoelectronic applications .
類似化合物との比較
2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]: Known for its use in blue-emitting materials for electroluminescent devices.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Commonly used as a hole transport material in perovskite solar cells.
Spiro-OMeTAD: Widely used in perovskite solar cells as a hole transport material.
Uniqueness: 2,2’,7,7’-Tetramethoxy-9,9’-spirobi[fluorene] is unique due to its methoxy substituents, which enhance its solubility and processability in organic solvents. This makes it particularly suitable for applications in solution-processed optoelectronic devices .
特性
IUPAC Name |
2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24O4/c1-30-17-5-9-21-22-10-6-18(31-2)14-26(22)29(25(21)13-17)27-15-19(32-3)7-11-23(27)24-12-8-20(33-4)16-28(24)29/h5-16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGMPITVAHGPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)OC)C6=C4C=C(C=C6)OC)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[3,5-bis[4-(hydrazinecarbonyl)phenyl]phenyl]benzohydrazide](/img/structure/B8244139.png)
![4-[4-(4-aminophenyl)-2,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]aniline](/img/structure/B8244153.png)





![4-[3-[3,5-bis(4-formylphenyl)-2,4,6-trimethylphenyl]-5-(4-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B8244192.png)

